1-(1-Mesitylethyl)hydrazine
Description
1-(1-Mesitylethyl)hydrazine is a hydrazine derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to an ethyl chain, which is further linked to a hydrazine moiety. The mesityl group imparts steric bulk and electron-donating effects due to its three methyl substituents, which may influence reactivity, solubility, and applications compared to simpler hydrazines .
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethylhydrazine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(2)11(9(3)6-7)10(4)13-12/h5-6,10,13H,12H2,1-4H3 |
InChI Key |
LPZQBOTUIUBIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)NN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Mesitylethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of mesityl oxide with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(1-Mesitylethyl)hydrazine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(1-Mesitylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The mesitylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydrazones, substituted hydrazines, and other derivatives that retain the mesitylethyl group.
Scientific Research Applications
1-(1-Mesitylethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-Mesitylethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The mesitylethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Features
- 1-(1-Mesitylethyl)hydrazine : Contains a bulky mesitylethyl group, which differentiates it from simpler arylhydrazines like phenylhydrazine or benzylidene derivatives.
- Mesitylhydrazine (C₉H₁₄N₂): A direct analog with a mesityl group but lacking the ethyl linker. It has an average mass of 150.225 g/mol and a mono-isotopic mass of 150.1157 g/mol .
- Symmetrical bis(ethylidene)hydrazines : Examples include SSBO, SSBM, and SSBP, which feature nitrophenyl groups. These compounds exhibit planar geometries due to conjugated imine bonds, contrasting with the steric hindrance in mesityl derivatives .
Physical Properties
A comparison of melting points and yields highlights substituent effects:
The mesityl group’s bulk likely increases melting points compared to phenyl derivatives, though direct data is absent. Nitro groups (e.g., in SSBO) enhance thermal stability due to strong intermolecular interactions .
Functional Comparisons
Corrosion Inhibition
- SSBO, SSBM, SSBP : Nitrophenyl-substituted hydrazines inhibit C38 steel corrosion in HCl via adsorption, with inhibition efficiencies >80% at 10⁻³ M .
- Mesityl derivatives: Electron-donating methyl groups may reduce adsorption efficiency compared to nitro groups but could enhance solubility in non-polar media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
